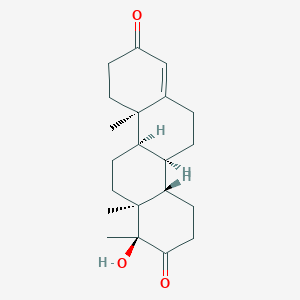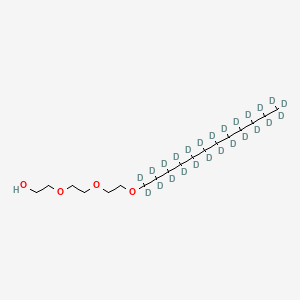![molecular formula C16H17ClN2O2 B13436317 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a chlorinated phenyl group and a piperidinone moiety
Méthodes De Préparation
The synthesis of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves several steps. One common method starts with 4-chloronitrobenzene and piperidine. The process includes the following steps:
Nitration: 4-chloronitrobenzene is nitrated to form 4-chloro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization with piperidine to form the piperidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the desired position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting blood coagulation pathways.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including its role as an inhibitor of specific enzymes.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, the compound can prevent the formation of blood clots . This mechanism is particularly relevant in the context of anticoagulant therapies.
Comparaison Avec Des Composés Similaires
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
Apixaban: A well-known anticoagulant that also targets factor Xa.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer anticoagulant that inhibits factor Xa and is used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific structural features and its potential for further modification to enhance its properties and applications.
Propriétés
Formule moléculaire |
C16H17ClN2O2 |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
5-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-3-11-19(16(14)21)13-8-6-12(7-9-13)18-10-2-1-5-15(18)20/h4,6-9H,1-3,5,10-11H2 |
Clé InChI |
BQTIXBKYLJNTDF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
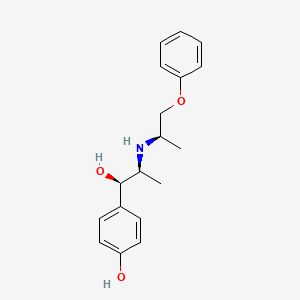
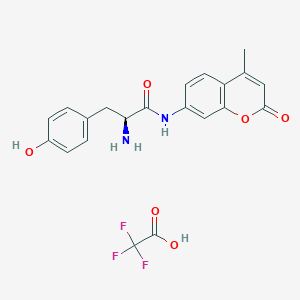
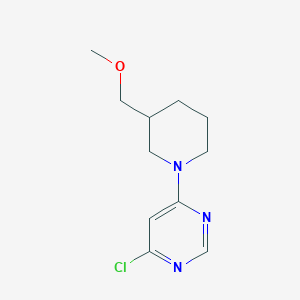
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
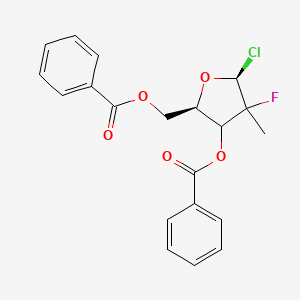

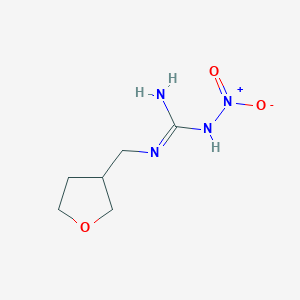
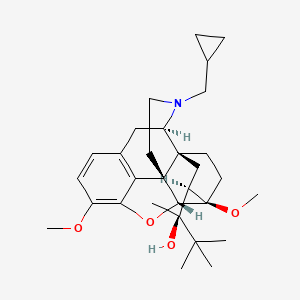
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
